
Cetirizine dihydrochloride
Overview
Description
Cetirizine dihydrochloride (CTZ) is a second-generation H₁-receptor antagonist widely used to treat allergic conditions such as chronic urticaria and seasonal rhinitis. It is a racemic mixture of enantiomers, with the R-enantiomer (levocetirizine) demonstrating enhanced pharmacological activity . CTZ exhibits rapid absorption (peak plasma concentration within 1 hour) and a half-life of 7.4 hours, with ~60% excreted unchanged in urine . Its minimal metabolism reduces drug-drug interaction risks, making it favorable over first-generation antihistamines . Analytical methods for CTZ quantification include HPLC (linear range: 1–20 µg/mL; LOD: 0.2 µg/mL) , UPLC (10–300 µg/mL) , and derivative spectrophotometry (7.5–22.5 µg/mL) , ensuring precise quality control in pharmaceuticals.
Preparation Methods
The preparation of cetirizine hydrochloride involves both synthetic routes and industrial production methods. One common method includes the synthesis of cetirizine sodium salt, followed by ion exchange to remove sodium and the addition of concentrated hydrochloric acid to form cetirizine hydrochloride . The reaction conditions typically involve controlling the pH to below 2.5 during ion exchange and adjusting it to 0.5-1.0 during the addition of hydrochloric acid . This method simplifies the process, reduces reaction time, and lowers energy consumption .
Chemical Reactions Analysis
Cetirizine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfuric acid, silver complexes, and non-steroidal anti-inflammatory drugs (NSAIDs) . For instance, a chemiluminescence reaction involving a trivalent silver complex and sulfuric acid is used to determine cetirizine dihydrochloride in pharmaceuticals . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cetirizine hydrochloride has numerous scientific research applications across various fields. In medicine, it is used to treat allergic rhinitis, chronic urticaria, and other histamine-mediated conditions . It is also employed in clinical trials to compare its efficacy with other antihistamines . In chemistry, cetirizine hydrochloride is used in spectrophotometric methods for drug estimation and validation . Additionally, it has applications in biology for studying drug interactions and pharmacokinetics .
Mechanism of Action
Cetirizine hydrochloride exerts its effects by selectively inhibiting peripheral H1 receptors, which are responsible for mediating allergic reactions . As a metabolite of hydroxyzine, cetirizine hydrochloride blocks the action of histamine, a chemical messenger involved in allergic responses . This inhibition prevents symptoms such as itching, swelling, and redness . Cetirizine hydrochloride also possesses some mast cell stabilizing properties, further contributing to its antihistamine effects .
Comparison with Similar Compounds
Levocetirizine Dihydrochloride
Levocetirizine, the R-enantiomer of CTZ, demonstrates superior selectivity for peripheral H₁ receptors, reducing sedation risks while maintaining efficacy. Studies indicate comparable pharmacokinetics (half-life: ~8 hours) but enhanced binding affinity, allowing lower doses (5 mg vs. 10 mg for CTZ) . Both compounds share similar stability challenges, degrading under acidic (pseudo-first-order kinetics) and oxidative conditions .
Second-Generation Antihistamines
- Fexofenadine : Unlike CTZ, fexofenadine lacks CNS penetration due to P-glycoprotein efflux, minimizing sedation. Its longer half-life (~14 hours) supports once-daily dosing but requires higher doses (60–180 mg) .
- Loratadine : Metabolized via CYP3A4/2D6, loratadine has a longer half-life (8–14 hours) but lower receptor affinity than CTZ. Clinical trials show comparable efficacy in urticaria, though CTZ exhibits faster onset .
First-Generation Antihistamines (Diphenhydramine)
CTZ’s advantage lies in its reduced sedation (17.9% mild drowsiness vs. >50% in diphenhydramine) and non-competitive H₁ binding, ensuring prolonged efficacy .
Analytical Methodologies
CTZ’s detection limits (e.g., 0.37 µg/mL via HPLC ) are comparable to other antihistamines (e.g., loratadine: 0.3 µg/mL). However, CTZ’s bitter taste necessitates advanced formulations like Eudragit®-based microparticles, unlike fexofenadine’s palatable formulations .
Stability Profiles
CTZ degrades rapidly in 2M HCl (pseudo-first-order kinetics) and 0.5% H₂O₂, requiring stabilizers in liquid formulations . In contrast, fexofenadine is stable in acidic conditions but degrades under UV light . Solid-state CTZ remains stable at 25°C/60% RH for 24 months, outperforming hygroscopic compounds like cetirizine hydrochloride .
Research Findings and Data Tables
Table 1: Pharmacokinetic Comparison
Parameter | This compound | Levocetirizine | Fexofenadine |
---|---|---|---|
Half-life (h) | 7.4 | 8 | 14 |
Excretion (% unchanged) | ~60% | ~85% | ~12% |
Dose (mg/day) | 10 | 5 | 60–180 |
Table 2: Analytical Method Performance
Method | LOD (µg/mL) | Linearity Range (µg/mL) | Compound |
---|---|---|---|
HPLC | 0.2 | 1–20 | CTZ |
UPLC | N/A | 10–300 | CTZ |
HPTLC | N/A | 20–60 ng/band | CTZ + Ambroxol |
Table 3: Stability Under Stress Conditions
Condition | This compound | Fexofenadine |
---|---|---|
2M HCl (degradation) | Pseudo-first-order | Stable |
0.5% H₂O₂ | Significant | Moderate |
Photodegradation | Stable | Sensitive |
Biological Activity
Cetirizine dihydrochloride is a second-generation antihistamine primarily used for the treatment of allergic conditions such as allergic rhinitis and chronic urticaria. Its biological activity is characterized by its selective antagonism of peripheral H1 receptors, which mediates its antihistaminic effects while minimizing central nervous system (CNS) penetration and associated sedation. This article delves into the mechanisms, pharmacokinetics, clinical applications, and emerging findings regarding cetirizine's biological activity.
Cetirizine functions as a selective antagonist of the H1 histamine receptor. It effectively inhibits the actions of histamine, which contributes to various allergic symptoms. The primary sites of action include:
- Respiratory Smooth Muscle Cells : Reduces bronchospasm.
- Vascular Endothelial Cells : Decreases vascular permeability, thereby reducing edema.
- Immune Cells : Inhibits the migration of inflammatory cells such as neutrophils and eosinophils, contributing to its anti-inflammatory properties .
Pharmacokinetics
The pharmacokinetic profile of cetirizine is crucial for understanding its efficacy and safety:
Parameter | Value |
---|---|
Absorption | Rapid absorption; peak plasma concentration in ~1 hour |
Bioavailability | Approximately 93% protein binding |
Elimination Half-life | 8.3 hours |
Excretion | Primarily renal |
Cetirizine does not significantly interact with the CYP450 enzyme system, making it less likely to cause drug-drug interactions .
Allergic Rhinitis and Urticaria
Cetirizine has been extensively studied for its efficacy in treating allergic rhinitis and chronic urticaria. Clinical trials have demonstrated that a daily dose of 10 mg significantly improves symptoms such as nasal congestion, sneezing, and itching. A study showed that cetirizine reduced interleukin levels (IL-4 and IL-8) and inflammatory cell counts in nasal mucosa compared to placebo .
Case Studies
- Hepatotoxicity Case Series : A series of cases reported hepatotoxicity associated with cetirizine use. Patients exhibited elevated liver enzymes after starting treatment, which normalized upon discontinuation of the drug. This highlights the need for monitoring liver function in susceptible individuals .
- Chronic Urticaria Treatment : In a cohort study involving 74 patients with chronic urticaria, 74.3% expressed satisfaction with cetirizine therapy after two weeks, with significant alleviation of wheals observed .
Emerging Research Findings
Recent studies have explored additional biological activities of cetirizine:
- Mast Cell Stabilization : Cetirizine has been shown to inhibit mast cell degranulation more effectively than first-generation antihistamines like diphenhydramine, suggesting potential benefits in managing mast cell-related disorders .
- Antimicrobial Activity : An exploratory study indicated that cetirizine exhibits significant in vitro antimicrobial activity against various bacterial strains, suggesting a potential role beyond its antihistaminic effects .
Q & A
Basic Research Questions
Q. How to differentiate the pharmacological activity between (R)- and (S)-enantiomers of cetirizine dihydrochloride?
- Methodology : Use enantiomer-specific analytical methods (e.g., chiral chromatography) to isolate (R)- and (S)-forms. Conduct in vitro receptor binding assays targeting histamine H1 receptors, as the (R)-enantiomer exhibits higher affinity . Compare inhibition constants (Ki) and dose-response curves to quantify potency differences.
Q. What validated analytical methods are available for quantifying this compound in pharmaceutical formulations?
- Methodology :
- Reverse-phase HPLC : Optimize mobile phase (e.g., methanol:acetonitrile:phosphate buffer) for simultaneous quantification with pseudoephedrine .
- UV-derivative spectrophotometry : Use zero-crossing points (e.g., 225 nm for syrups) to avoid interference from excipients .
- TLC-densitometry : Employ silica GF 254 plates with chloroform:methanol:ethyl acetate (2:7:3) for impurity profiling . Validate methods for linearity (r ≥ 0.996), LOD (75.54 ng/spot), and recovery (98–102%) .
Q. How to evaluate the stability of this compound under varying environmental conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 180 days) and monitor degradation via HPLC. For syrups, use first-derivative UV to track 30% concentration decline, applying the Arrhenius equation to predict shelf-life (3.2 years) . Tablets show 7% degradation under similar conditions; assess dissolution rate changes to confirm formulation robustness .
Q. What are the challenges in simultaneous determination of cetirizine with other active pharmaceutical ingredients (APIs)?
- Methodology : Optimize chromatographic resolution (e.g., >4.68 for paracetamol and aspirin) using C18 columns. Address spectral overlap via synchronous fluorescence or LC-MS/MS for multi-API formulations . Validate specificity using forced degradation (acid/alkaline hydrolysis) to confirm no cross-interference .
Advanced Research Questions
Q. How to design experiments to assess the receptor binding affinity of this compound?
- Methodology : Use radioligand displacement assays (e.g., [³H]-mepyramine for H1 receptors). Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation. Compare (R)- and (S)-enantiomers to confirm stereoselective binding . Include Olfr targets (e.g., Olfr955) for off-receptor profiling .
Q. What computational methods are used to determine the crystal structure of this compound?
- Methodology : Perform X-ray powder diffraction (XRPD) to resolve monoclinic systems (space group P21/n, a = 13.6663 Å). Refine structures using Density Functional Theory (DFT) to model hydrogen bonds and π-interactions. Validate with Hirshfeld surface analysis to quantify Van der Waals contributions .
Q. How to optimize dissolution testing for this compound in combination tablets?
- Methodology : Develop a biphasic dissolution protocol: immediate-release phase for cetirizine (0.1 N HCl, 30 min) and extended-release for pseudoephedrine (pH 6.8 buffer). Use USP Apparatus II at 50 rpm, sampling at 5, 15, and 60 min. Validate with f2 similarity factor for profile comparison .
Q. What role do hydrogen bonding and π-interactions play in the solid-state properties of this compound?
- Methodology : Analyze crystal packing via XRPD and DFT-optimized geometries. Identify intramolecular H-bonds (e.g., N–H⋯Cl) and intermolecular π-π stacking (benzene rings) using Mercury software. Correlate with thermal stability (TGA/DSC) to predict hygroscopicity .
Q. How to validate a TLC-densitometry method for this compound impurity profiling?
- Methodology : Spot 400–1600 ng/band on silica GF 254 plates. Develop with chloroform:methanol:ethyl acetate (2:7:3) and quantify at 234 nm. Calculate LOD (75.54 ng/spot) and LOQ (226.64 ng/spot). Validate precision (%RSD <1.17) and recovery (100.54%) using spiked placebo samples .
Q. What are the implications of salt form selection (dihydrochloride vs. hydrochloride) on physicochemical properties?
Properties
IUPAC Name |
2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3.ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;/h1-9,21H,10-16H2,(H,25,26);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSPGNDCPOVPBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016667 | |
Record name | Cetirizine monohydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83881-52-1, 798544-25-9 | |
Record name | Cetirizine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83881-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CETIRIZINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759102 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cetirizine monohydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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